(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide
Description
This compound belongs to the benzothiazole class, characterized by a benzo[d]thiazol-2(3H)-ylidene core substituted with an allyl group at position 3, an ethoxy group at position 6, and a thiophene-2-carboxamide moiety. Its Z-configuration ensures distinct electronic and steric properties, influencing reactivity and biological interactions.
Properties
IUPAC Name |
N-(6-ethoxy-3-prop-2-enyl-1,3-benzothiazol-2-ylidene)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S2/c1-3-9-19-13-8-7-12(21-4-2)11-15(13)23-17(19)18-16(20)14-6-5-10-22-14/h3,5-8,10-11H,1,4,9H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOLTTAVONFIQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and related case studies.
Chemical Structure and Properties
The molecular formula for (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide is C18H19N3O4S, with a molecular weight of 373.43 g/mol. The compound features a thiophene ring, which is known for its aromatic properties that contribute to its biological activity.
Anticancer Activity
Recent studies have demonstrated that thiophene carboxamide derivatives, including (Z)-N-(3-allyl-6-ethoxybenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide, exhibit significant anticancer properties.
- Inhibition of Cell Proliferation : The compound has been shown to inhibit the proliferation of various cancer cell lines. For instance, derivatives similar to this compound have demonstrated IC50 values against Hep3B cancer cells, indicating their effectiveness in reducing cell viability .
- Induction of Apoptosis : The compound induces apoptosis through various pathways, including the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP), which are critical markers of programmed cell death .
- Interaction with Tubulin : Studies indicate that compounds with similar structures can bind to the tubulin-colchicine-binding pocket, disrupting microtubule dynamics and leading to cell cycle arrest .
Study on Anticancer Activity
A study synthesized several thiophene carboxamide derivatives and evaluated their activity against Hep3B cells. Among these, compounds 2b and 2e showed promising results with IC50 values of 5.46 µM and 12.58 µM, respectively. These compounds not only inhibited cell growth but also altered spheroid formation in cancer cells, indicating their potential as effective anticancer agents .
Comparative Analysis Table
| Compound | IC50 (µM) | Mechanism of Action | Target Cell Line |
|---|---|---|---|
| 2b | 5.46 | Tubulin binding | Hep3B |
| 2e | 12.58 | Apoptosis induction | Hep3B |
| (Z)-N-(3-allyl...) | TBD | TBD | TBD |
Comparison with Similar Compounds
Structural Features
Key Functional Groups and Substituents
Analysis :
- The target compound shares the benzo[d]thiazole core with the STING agonist in but differs in substituents, which may alter solubility and target binding .
Methodologies and Yields
Analysis :
- The target compound’s synthesis likely involves cyclization steps similar to ’s thiazolines but may require milder conditions due to the ethoxy group’s sensitivity .
- Yields for benzothiazole derivatives (e.g., STING agonist at 63%) are generally lower than hydrazinyl-thiazolines (85–90%), suggesting steric or electronic challenges in benzothiazole functionalization .
Physicochemical Properties
Solubility and Stability
- Target Compound : The ethoxy group enhances lipophilicity, while the thiophene carboxamide may improve aqueous solubility via hydrogen bonding.
- STING Agonist () : The 3-hydroxypropoxy group increases polarity, favoring solubility in polar aprotic solvents like DMSO .
- 1,3,4-Thiadiazoles () : High sulfur content contributes to lower solubility but greater thermal stability .
Analysis :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
